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molecular formula C9H14ClNO2 B3032732 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride CAS No. 41220-23-9

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride

Cat. No. B3032732
M. Wt: 203.66 g/mol
InChI Key: LELXXWKTSWWFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387397

Procedure details

2-Acetylfuran (13.8 g), dimethylamine hydrochloride (13.3 g), paraformaldehyde (5.0 g) and ethanol (80 ml) acidified with concentrated HCl (1.0 ml) were stirred. Part of this mixture (27 ml) was pumped through the CMR (18 ml/min; 160°-70° C.; 500 kPa;) and the hot product collected in an ice-water cooled flask, to afford pale yellow crystals m.p. 172.5°-173° C. (cf lit.10 m.p. 173°-4° C.) in 13% yield.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
27 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Yield
13%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[ClH:9].[CH3:10][NH:11][CH3:12].[CH2:13]=O.Cl>C(O)C>[ClH:9].[CH3:10][N:11]([CH2:13][CH2:2][C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)=[O:3])[CH3:12] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Five
Name
mixture
Quantity
27 mL
Type
reactant
Smiles
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was pumped through the CMR (18 ml/min; 160°-70° C.; 500 kPa;)
CUSTOM
Type
CUSTOM
Details
the hot product collected in an ice-water cooled flask

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C)CCC(=O)C=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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